molecular formula C192H274N52O60S7 B612419 2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid CAS No. 203460-30-4

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

Cat. No. B612419
CAS RN: 203460-30-4
M. Wt: 4495.01
InChI Key: NSUPRLHDCFNOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNX-482 is a peptide originally isolated from H. gigas venom that acts as a class E/R-type voltage-sensitive calcium channel blocker (IC50 = 30 nM in 192C cells expressing human class E channels). It is selective for class E/R-type over class A and class B calcium channels (IC50s = >280 and ~800 nM, respectively), as well as the voltage-gated potassium channels Kv1.1, Kv1.2, and Kv1.4 (IC50s = >140 nM for all). SNX-482 inhibits class E/R-type calcium currents in isolated rat posterior pituitary (IC50 = 4 nM), however, it has no effect on class E/R-type calcium currents in isolated rat granule cells, retinal ganglion cells, or hippocampal pyramidal cells at concentrations up to 200 nM. Intrathecal administration of SNX-482 (0.5 µg/animal) inhibits formalin-induced neurokinin-1 (NK1) receptor internalization and cfos expression in the ipsilateral dorsal horn and reduces formalin-induced paw flinching in rats.
A 41 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Cameroon red baboon spider Hyterocrates gigas.
SNX482 blocks vertebrate P/Q-type (Cav2.1/CACNA1A) and R-type (Cav2.3/CACNA1E) voltage-gated calcium channels. Also inhibits sodium channels (Nav) in bovine chromaffin cells by delaying sodium channel inactivation. SNX-482�acts rapidly and maintains its effect.
Effective and selective Cav2.3 (R-type) channel blocker. It inhibits nociceptive c-fibre and aδ-fibre-evoked neuronal responses, and shows antinociceptive effects.

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUPRLHDCFNOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C192H274N52O60S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4495 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

Q & A

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

  • Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]
  • Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]
  • Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

  • Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]
  • Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]
  • Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

  • Animal Models of Pain: Intrathecal injections of SNX-482 have shown antinociceptive effects in rat models of neuropathic pain. []
  • Cerebral Blood Flow Studies: SNX-482 has been investigated in animal models of subarachnoid hemorrhage to assess its impact on cerebral blood flow. [, ]

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